Ethyl phenyl sulfide

Overview

Description

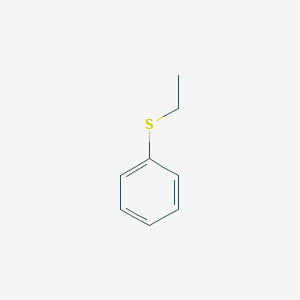

Ethyl phenyl sulfide (C$8$H${10}$S, CAS 622-38-8) is an organosulfur compound characterized by an ethyl group and a phenyl group bonded to a sulfur atom. It is a colorless liquid with a molecular weight of 138.23 g/mol, a boiling point of 205°C, and a density of 1.021 g/mL . Its structure combines aromatic and aliphatic moieties, influencing its reactivity and physical properties. This compound is utilized in organic synthesis, biocatalysis, and as a simulant in decontamination studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl phenyl sulfide can be synthesized through several methods. One common method involves the reaction of ethyl bromide with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically occurs in an organic solvent like ethanol or methanol at room temperature .

Industrial Production Methods: In an industrial setting, this compound is often produced by the alkylation of thiophenol with ethyl halides. This process can be catalyzed by various bases and sometimes requires the use of phase transfer catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: Ethyl phenyl sulfide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: It can be reduced to form thiols using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ethyl or phenyl group is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or peracids in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Ethyl phenyl sulfoxide and ethyl phenyl sulfone.

Reduction: Thiophenol and ethane.

Substitution: Various substituted phenyl ethyl sulfides depending on the substituent used.

Scientific Research Applications

Applications in Research and Industry

-

Synthesis of Polyoxometalates

- EPS is utilized as a reactant in the synthesis of polyoxometalates, which are important in catalysis and materials science. These compounds are known for their ability to stabilize various metal ions and facilitate redox reactions.

-

Preparation of Functionalized Nanoparticles

- It serves as a precursor in the preparation of immobilized manganese porphyrin on functionalized magnetic nanoparticles. This application is significant in catalysis and environmental remediation efforts, where such nanoparticles can be used for pollutant degradation.

-

Chemical Screening and Oxidation Studies

- Recent studies have employed EPS in automated chemical screening for sulfide oxidations, utilizing advanced techniques such as gas chromatography-mass spectrometry (GC-MS). This research focuses on optimizing reaction conditions to enhance yield and selectivity in oxidation processes . The findings indicate that the oxidation of EPS can yield various products, including sulfoxides and sulfones, depending on reaction conditions such as temperature and catalyst presence.

-

Biological Applications

- Ethyl phenyl sulfide has been investigated for its potential biological effects, particularly in studies related to the attenuation of toxicity from sulfur mustard, a chemical warfare agent. Research indicates that pretreatment with derivatives of EPS can reduce inflammation and oxidative stress in biological systems .

Data Table: Summary of Key Applications

Case Studies

-

Automated Optimization in Chemical Reactions

- A study demonstrated the use of an automated system for optimizing the oxidation of sulfides, including EPS. The system achieved significant improvements in yield by adjusting parameters like flow rates and reaction temperatures, showcasing the effectiveness of modern computational methods in chemical research .

-

Toxicity Mitigation Studies

- In experiments assessing the effects of EPS derivatives on sulfur mustard toxicity, researchers found that certain compounds could significantly mitigate liver damage caused by exposure to this toxic agent. This highlights the potential for EPS-related compounds in developing therapeutic strategies against chemical exposure .

Mechanism of Action

The mechanism by which ethyl phenyl sulfide exerts its effects involves the interaction of its sulfur atom with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, forming sulfoxides and sulfones. These reactions often involve the transfer of electrons and the formation of intermediate species such as sulfonium ions .

Comparison with Similar Compounds

Reactivity in Aryne Reactions

Ethyl phenyl sulfide exhibits distinct reactivity in aryne-mediated reactions compared to other sulfides:

- Aqueous vs. Anhydrous Conditions : Reaction with aryne in aqueous solution yields sulfonium salt [5b] in 84% yield, whereas under anhydrous conditions (using benzyne), it forms diphenyl sulfide (Ph$_2$S) in 92% yield via ethylene elimination. This contrasts with dibutyl sulfide, which primarily forms sulfonium salts under similar conditions .

- Role of Substituents : The phenyl group stabilizes intermediates, favoring sulfonium salt formation over elimination. In contrast, purely aliphatic sulfides (e.g., diethyl sulfide) lack this stabilization, leading to different product profiles .

Biocatalyzed Sulfoxidation

Enzymatic oxidation by flavin-containing monooxygenases (FMOs) and Baeyer-Villiger monooxygenases (BVMOs) highlights differences in selectivity and efficiency:

- Temperature Sensitivity: At 45°C, this compound shows reduced conversion (≤50%) and optical purity (≤33% (S)-sulfoxide) compared to 25°C. This temperature sensitivity is less pronounced in mthis compound, suggesting steric or electronic effects from the ethyl group .

- Solvent Effects: Adding methanol to PAMO-catalyzed oxidations reverses enantioselectivity for this compound (33% (S) in buffer → 87% (R) with methanol).

Physical and Structural Properties

| Property | This compound | Mthis compound | Diethyl Sulfide | 2-Chlorothis compound (CEPS) |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 138.23 | 124.21 | 90.19 | 172.66 |

| Boiling Point (°C) | 205 | 187 | 92 | 230 (estimated) |

| Density (g/mL) | 1.021 | 1.043 | 0.837 | 1.185 |

| Key Functional Groups | Phenyl, Ethyl | Phenyl, Methyl | Two Ethyl Groups | Phenyl, Chloroethyl |

- Structural Influence : The phenyl group enhances stability and boiling point compared to aliphatic sulfides (e.g., diethyl sulfide). Chlorination in CEPS increases molecular weight and reactivity, making it a mustard gas simulant .

Catalytic Oxidation

- Heterogeneous Catalysts : Ni and Cu-MOFs oxidize mthis compound efficiently but show reduced activity for bulkier sulfides like this compound. The ethyl group may hinder substrate binding, lowering reaction rates .

- Enzyme Specificity: Cyclohexanone monooxygenase (CHMO) shows high activity for this compound (V$_{max}$ = 25.65 U/mg) compared to 2-chlorothis compound, suggesting preferential binding of non-halogenated substrates .

Biological Activity

Ethyl phenyl sulfide (EPS), also known as (ethylsulfanyl)benzene, is a compound with the molecular formula and CAS number 622-38-8. This article reviews the biological activities associated with EPS, highlighting its potential applications in various fields, including toxicology, biochemistry, and pharmacology.

| Property | Value |

|---|---|

| Molecular Formula | |

| IUPAC Name | (ethylsulfanyl)benzene |

| Appearance | Clear, colorless liquid |

| Assay (GC) | ≥97.5% |

| Refractive Index | 1.5640-1.5680 @ 20°C |

Toxicological Studies

Recent studies have investigated the pulmonary protective efficacy of S-2[2-aminoethylamino] this compound (DRDE-07), a derivative of EPS, against sulfur mustard-induced toxicity in mice. The findings suggest that DRDE-07 exhibits significant protective effects against lung damage caused by sulfur mustard exposure, indicating its potential use as a therapeutic agent in chemical warfare scenarios .

Biocatalytic Applications

EPS has been studied for its role as a substrate in biocatalyzed reactions. Research indicates that EPS can be oxidized to sulfoxides using various biocatalysts, such as fused monooxygenases. The concentration of EPS directly affects the activity and selectivity of these biocatalyzed reactions, making it a valuable compound in asymmetric synthesis processes .

Case Studies and Research Findings

- Pulmonary Toxicity Protection :

- Biotransformation Studies :

- Microbial Interactions :

Q & A

Basic Research Questions

Q. Q1. What experimental methods are recommended to characterize the physical properties of ethyl phenyl sulfide (EPS) in academic research?

To determine properties like boiling point, density, and surface tension, use gas chromatography (GC) paired with mass spectrometry (MS) for volatile compound analysis . For surface tension, employ the Du Noüy ring method under controlled temperature (e.g., 25°C) and report results with error margins (±0.001 N/m) . Example data for context:

| Compound | Surface Tension (N/m) |

|---|---|

| Diethyl sulfide | 0.025 |

| This compound | 0.032 (estimated*) |

| Note: Values extrapolated from structurally similar sulfides . |

Q. Q2. How can researchers verify the purity of synthesized this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) with high-performance liquid chromatography (HPLC). For NMR, expect peaks at δ 1.3–1.5 ppm (CH3), δ 2.9–3.1 ppm (SCH2), and aromatic protons at δ 7.2–7.5 ppm . HPLC retention times should align with reference standards (e.g., ≥98% purity thresholds) .

Advanced Research Questions

Q. Q3. How does the choice of catalyst influence the aerobic oxygenation efficiency of this compound in oxidation studies?

Diruthenium catalysts (e.g., Ru2(OAc)4Cl) enhance oxygenation by stabilizing intermediates. In a study, Ru2(OAc)4Cl achieved 85% conversion of EPS to sulfoxide under aerobic conditions (25°C, 12 hrs), while non-catalytic reactions yielded <10% . Key variables to optimize:

- Catalyst-to-substrate ratio (e.g., 1:100–1:200).

- Solvent polarity (acetonitrile > toluene).

- Oxygen flow rate (0.5–1.0 L/min).

Q. Q4. What strategies mitigate safety risks when synthesizing β-azide derivatives of this compound?

Use continuous flow microreactors to limit azide accumulation, reducing explosion risks. A 2024 study achieved 92% yield of β-azide this compound in a flow reactor (residence time: 2 min, 65°C) versus 45% in batch reactors . Critical parameters:

- Azide concentration: <5% in reaction mixture.

- Temperature control: ±1°C precision.

- Real-time monitoring via IR spectroscopy.

Q. Q5. How should researchers address contradictions in reported catalytic activities for EPS oxidation?

Conduct systematic reproducibility checks:

Validate baseline conditions (e.g., catalyst activation protocols).

Control trace water content (use molecular sieves).

Compare GC-MS data across labs to identify analytical discrepancies .

Example contradiction: Ru2(tfa)5 showed 70% efficiency in Study A vs. 50% in Study B due to differences in solvent drying methods .

Q. Methodological Design & Data Analysis

Q. Q6. What statistical approaches resolve variability in surface tension measurements of sulfides like EPS?

Apply analysis of variance (ANOVA) with post-hoc Tukey tests for multi-lab datasets. For a study with 10 replicates, report confidence intervals (95% CI) and standard error (SE). Example:

| Measurement Set | Mean (N/m) | SE |

|---|---|---|

| Set 1 | 0.032 | ±0.002 |

| Set 2 | 0.031 | ±0.003 |

| Interpretation: No significant difference (p > 0.05) . |

Q. Q7. How to design a sampling plan for EPS degradation studies in environmental matrices?

Follow ASTM D6051 for heterogeneous samples:

- Collect ≥30 increments (10 g each) from bulk material.

- Use rotary dividers for subsampling.

- Analyze via GC-FID with internal standards (e.g., d8-toluene) to correct recovery rates .

Q. Safety & Compliance

Q. Q8. What personal protective equipment (PPE) is essential when handling EPS in azide reactions?

- Chemically resistant gloves (e.g., nitrile).

- Explosion-proof fume hoods with blast shields.

- Continuous air monitoring for H2S (threshold: <10 ppm) .

Q. Data Reporting Standards

Q. Q9. What metadata must accompany EPS reaction datasets for reproducibility?

Properties

IUPAC Name |

ethylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-2-9-8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHWKBXBXYNPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60211236 | |

| Record name | (Ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-38-8 | |

| Record name | Ethyl phenyl sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Ethylthio)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phenyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Ethylthio)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (ethylthio)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (ETHYLTHIO)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV3WD52QZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.